molecular formula C26H24N4OS B292657 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide

4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide

Cat. No. B292657
M. Wt: 440.6 g/mol
InChI Key: VWGXKEGJMJSWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of lab experiments. In

Mechanism of Action

The mechanism of action of 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the range of other biochemical and physiological effects exhibited by this compound make it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may exhibit off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its anti-cancer and other biological effects. Additionally, further research could be done to explore the potential applications of this compound in the treatment of other diseases, such as inflammatory or infectious diseases. Finally, future research could focus on developing derivatives of this compound that exhibit improved potency and selectivity for specific biological targets.

Synthesis Methods

The synthesis of 4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide involves the reaction of 4,5-dibenzyl-1,2,4-triazole-3-thiol with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through a variety of methods such as column chromatography or recrystallization.

Scientific Research Applications

4,5-dibenzyl-4H-1,2,4-triazol-3-yl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, making it a potential candidate for use in cancer treatment.

properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C26H24N4OS/c31-25(29-16-15-22-13-7-8-14-23(22)29)19-32-26-28-27-24(17-20-9-3-1-4-10-20)30(26)18-21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

VWGXKEGJMJSWJN-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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